molecular formula C8H17NO B8490282 2,2-Dimethylhexanamide CAS No. 20923-67-5

2,2-Dimethylhexanamide

Cat. No. B8490282
CAS RN: 20923-67-5
M. Wt: 143.23 g/mol
InChI Key: BNZQGRBBUHRDHJ-UHFFFAOYSA-N
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Patent
US04143047

Procedure details

n-Butyl-isobutyramide(4.93 g, 0.0344 m) in dry diethyl ether (25 ml) was stirred at room temperature under nitrogen during the dropwise addition of a 1.445 M solution of n-butyl lithium (23.8 ml, 0.0344 m). The mixture was stirred for 15 minutes at room temperature and then 2-ethylsulphinyloxazole (5.0 g, 0.0344 m) in dry diethyl ether (25 ml) was added rapidly. The mixture was stirred at room temperature for 3 hours and then hydrolysed with water. The organic phase was washed several times with water, dried over magnesium sulphate and evaporated in vacuo to give a yellow oil. Distillation gave the title product as a colourless oil, b.p. (airbath) 120° C./0.5 mm.
Quantity
4.93 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.8 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([C:5]([CH3:10])([CH3:9])[C:6]([NH2:8])=[O:7])CCC.[CH2:11]([Li])[CH2:12][CH2:13][CH3:14].C(S([C:20]1[O:21][CH:22]=[CH:23][N:24]=1)=O)C.O>C(OCC)C>[CH2:11]([N:8]([C:20]1[O:21][CH:22]=[CH:23][N:24]=1)[C:6](=[O:7])[CH:5]([CH3:9])[CH3:10])[CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
4.93 g
Type
reactant
Smiles
C(CCC)C(C(=O)N)(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
23.8 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C)S(=O)C=1OC=CN1
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 3 hours
Duration
3 h
WASH
Type
WASH
Details
The organic phase was washed several times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(CCC)N(C(C(C)C)=O)C=1OC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.